Allopregnanetrione

Descripción general

Descripción

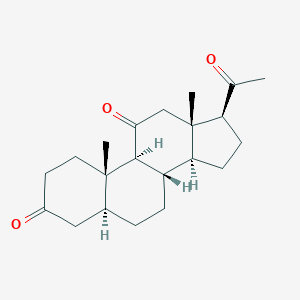

Allopregnanetrione: is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . . This compound is a metabolite of progesterone and is involved in various biological processes . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allopregnanetrione can be synthesized from progesterone through a series of chemical reactions, including oxidation, reduction, and synthesis . The specific preparation method depends on the manufacturer and the actual demand .

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Allopregnanetrione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can convert the compound into other steroidal derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Aplicaciones Científicas De Investigación

Allopregnanetrione has a wide range of scientific research applications, including but not limited to:

Mecanismo De Acción

The mechanism of action of Allopregnanetrione involves its interaction with specific molecular targets and pathways. It is a metabolite of progesterone and plays a role in the regulation of hormone levels in the body . The compound can bind to specific receptors on the cell surface, influencing cell proliferation and other biological processes .

Comparación Con Compuestos Similares

- 5alpha-Pregnane-3,12,20-trione

- 5alpha-Pregnane-3,6,20-trione

- 5beta-Pregnane-3,11,20-trione

- 5beta-Pregnane-3,12,20-trione

- 5beta-Pregnane-3,6,20-trione

Comparison: Allopregnanetrione is unique due to its specific structure and biological activity. Compared to other similar compounds, it has distinct chemical properties and biological effects, making it valuable for specific research and pharmaceutical applications .

Actividad Biológica

Allopregnanetrione, a metabolite of allopregnanolone, has garnered attention in neurobiology due to its significant biological activities. This article provides a comprehensive overview of its effects, mechanisms, and implications in various physiological and pathological contexts.

Overview of this compound

This compound is a neuroactive steroid derived from progesterone, primarily synthesized in the brain and other tissues. It acts on various receptors, including GABA_A receptors, which are crucial for inhibitory neurotransmission. The compound's role extends beyond simple modulation of neurotransmitter systems; it influences numerous biological processes, including mood regulation, neuroprotection, and response to stress.

- GABA_A Receptor Modulation :

- Neuroprotective Effects :

- Influence on Mood Disorders :

Biological Effects

This compound exhibits a wide range of biological activities:

- Antidepressant : Demonstrated efficacy in alleviating symptoms of depression.

- Anxiolytic : Reduces anxiety levels through enhanced GABAergic transmission.

- Neurogenic : Promotes neurogenesis in specific brain regions.

- Cognitive Function : Influences learning and memory processes positively.

- Pain Modulation : Exhibits analgesic properties through its action on pain pathways.

Case Studies

-

Postpartum Depression :

- A clinical trial involving women with postpartum depression showed that intravenous administration of brexanolone (a formulation of allopregnanolone) significantly reduced depressive symptoms compared to placebo . The study highlighted the potential of this compound in treating mood disorders linked to hormonal fluctuations.

- Traumatic Brain Injury :

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

Propiedades

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWWYGWQKBKBF-MUGXHADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359530 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-06-7 | |

| Record name | Allopregnanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.